![molecular formula C22H18FN3O2 B2569009 N-(3-(4-Fluorphenoxy)benzyl)-2-(1H-benzo[d]imidazol-1-yl)acetamid CAS No. 1219842-09-7](/img/structure/B2569009.png)
N-(3-(4-Fluorphenoxy)benzyl)-2-(1H-benzo[d]imidazol-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide is a synthetic organic compound that features a benzimidazole core linked to a benzyl acetamide moiety with a fluorophenoxy substituent
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide has been studied for its potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets, such as tubulin and spleen tyrosine kinase (Syk) .
Mode of Action
Similar compounds have been shown to inhibit microtubule assembly formation and Syk enzyme activity .
Biochemical Pathways
Similar compounds have been found to affect the b cell receptor (bcr) signaling pathway .
Result of Action
Similar compounds have been found to have antiproliferative effects and induce apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzyl Acetamide Moiety: The benzimidazole derivative is then reacted with an appropriate benzyl halide in the presence of a base to form the N-benzylated product.
Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution of the benzylated benzimidazole with a fluorophenoxy benzyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino-substituted benzimidazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-N-benzylacetamide: Lacks the fluorophenoxy group, resulting in different biological activity.
N-(3-(4-fluorophenoxy)benzyl)acetamide: Lacks the benzimidazole core, affecting its interaction with biological targets.
2-(1H-benzo[d]imidazol-1-yl)acetamide: Simpler structure, used as a precursor in the synthesis of more complex derivatives.
Uniqueness
The presence of both the benzimidazole core and the fluorophenoxy group in 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide makes it unique. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Biologische Aktivität
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The structural features of this compound, particularly the benzimidazole core and the fluorophenoxy substituent, suggest a diverse range of interactions with biological targets.
Chemical Structure
The chemical structure of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide can be represented as follows:
This structure includes:
- A benzimidazole core which is known for its biological significance.
- A fluorophenoxy group that may enhance pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to inhibit certain enzymes, while the fluorophenoxy group may enhance binding affinity and specificity.
Antimicrobial Activity
Research has shown that compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM for various derivatives against different microbial strains .
Compound Name | MIC (µM) | Activity Type |
---|---|---|
N1 | 1.27 | Antibacterial |
N8 | 1.43 | Antibacterial |
N22 | 2.60 | Antibacterial |
N23 | 2.65 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound has also been explored. In various studies, derivatives of benzimidazole have shown promising results against cancer cell lines, with IC50 values indicating their potency. For instance, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), highlighting their potential as anticancer agents .
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
N9 | 5.85 | HCT116 |
N18 | 4.53 | HCT116 |
5-FU | 9.99 | HCT116 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives, including those structurally related to our compound of interest:
- Antimicrobial Studies : A series of benzimidazole derivatives were synthesized and tested against various microbial strains, demonstrating significant activity that supports the potential use of these compounds in treating infections .
- Anticancer Studies : Another study evaluated the anticancer activity of several benzimidazole derivatives against human cancer cell lines, revealing that certain modifications significantly enhance their efficacy compared to traditional treatments .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-17-8-10-18(11-9-17)28-19-5-3-4-16(12-19)13-24-22(27)14-26-15-25-20-6-1-2-7-21(20)26/h1-12,15H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDIMBUWYAFBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.